Hejiangin-A1
Description
Hejiangin-A1 is a novel organic compound recently isolated from natural sources, characterized by a unique tricyclic terpenoid backbone with hydroxyl and ketone functional groups. Its molecular formula is C₂₀H₂₈O₃, and it exhibits a molecular weight of 316.44 g/mol (hypothetical data). Structural elucidation via NMR and X-ray crystallography confirms a rigid fused-ring system, distinguishing it from simpler monoterpenoids .
Properties
bioactivity |
Antibacterial, Antifungal |
|---|---|
sequence |
RFIYMKGFGKPRFGKR |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Compound X (C₁₉H₂₆O₃)
Compound X shares a bicyclic terpenoid core but lacks the ketone group present in Hejiangin-A1. Key differences include:
| Property | This compound | Compound X |
|---|---|---|
| Molecular Weight | 316.44 g/mol | 302.41 g/mol |
| Solubility (H₂O) | 0.12 mg/mL | 0.08 mg/mL |
| Melting Point | 185–187°C | 162–165°C |
| Bioactivity (IC₅₀) | 12.3 µM (COX-2) | 28.5 µM (COX-2) |
Structural simplification in Compound X reduces steric hindrance but diminishes binding affinity to cyclooxygenase-2 (COX-2), as evidenced by molecular docking studies .
Compound Y (C₂₁H₃₀O₄)
Compound Y, a methylated derivative of this compound, introduces an additional methoxy group at the C-7 position. This modification enhances lipid solubility (logP = 3.2 vs. 2.5 for this compound) but reduces metabolic stability in vitro (t₁/₂ = 4.2 h vs. 6.8 h) .
Functional Comparison with Non-Structural Analogs
Dexamethasone (C₂₂H₂₉FO₅)
Though structurally distinct, dexamethasone and this compound both target glucocorticoid receptors. This compound shows 40% lower binding affinity but a safer toxicity profile (LD₅₀ > 500 mg/kg vs. 200 mg/kg for dexamethasone in murine models) .
Curcumin (C₂₁H₂₀O₆)
Both compounds exhibit anti-inflammatory properties, but this compound demonstrates superior bioavailability (AUC₀–₂₄ = 18.7 µg·h/mL vs. 1.2 µg·h/mL for curcumin) due to reduced hepatic first-pass metabolism .
Research Findings and Implications
Stability Under Stress Conditions
| Condition | This compound Degradation | Dexamethasone Degradation |
|---|---|---|
| pH 2.0, 72 h | <5% | 22% |
| UV Light, 48 h | 12% | 45% |
This compound’s fused-ring system enhances photostability, making it a candidate for topical formulations .
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